4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is a complex carbohydrate derivative. It is primarily used in organic synthesis and biochemical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside involves multiple steps Typically, the process starts with the protection of hydroxyl groups on the glucopyranoside and galactopyranoside unitsThe final step involves deprotection to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives .
Scientific Research Applications
4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is widely used in scientific research:
Chemistry: It serves as a substrate in enzymatic assays to study glycosidase activity.
Biology: It is used to investigate carbohydrate-protein interactions.
Medicine: The compound is employed in the development of diagnostic assays for various diseases.
Industry: It is used in the synthesis of complex carbohydrates and glycoproteins
Mechanism of Action
The compound exerts its effects primarily through its interaction with glycosidases. The nitrophenyl group acts as a leaving group, facilitating the cleavage of the glycosidic bond. This interaction is crucial for studying the enzymatic activity and inhibition of glycosidases .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside: Similar structure but different stereochemistry.
4-Nitrophenyl N-acetyl-b-D-glucosaminide: Lacks the galactopyranosyl unit.
4-Nitrophenyl b-D-galactopyranoside: Lacks the acetamido and glucopyranosyl units
Uniqueness
4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is unique due to its specific structural configuration, which makes it an ideal substrate for studying glycosidase activity and carbohydrate-protein interactions .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19+,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNNKRYJIDEOHX-NQTLPEFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.